molecular formula C34H31FN6O4 B13909731 HIV-1 capsid inhibitor 1

HIV-1 capsid inhibitor 1

货号: B13909731
分子量: 606.6 g/mol
InChI 键: ZPXGVTUWCZDJIT-PMERELPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV-1 Capsid Inhibitor 1 is a potent small-molecule investigational compound that targets the HIV-1 capsid protein, a highly conserved and multifunctional shell that is critical for viral replication . By binding to a pocket at the interface of the N-terminal and C-terminal domains of adjacent capsid subunits, this inhibitor disrupts essential protein-protein interactions required for the capsid's structural integrity and function . This mechanism interferes with multiple stages of the HIV-1 life cycle, including capsid assembly and disassembly (uncoating), which can impede the processes of reverse transcription, nuclear entry of the viral genome, and the formation of new infectious viral particles . Capsid-targeting inhibitors like this one are a subject of intense research interest due to the high genetic barrier to resistance presented by the capsid protein, making them promising candidates for overcoming multi-drug-resistant HIV-1 infections . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C34H31FN6O4

分子量

606.6 g/mol

IUPAC 名称

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1

InChI 键

ZPXGVTUWCZDJIT-PMERELPUSA-N

手性 SMILES

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

规范 SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

产品来源

United States

Molecular and Cellular Mechanisms of Hiv 1 Capsid Inhibitor 1 Action

Perturbation of Early-Stage HIV-1 Replication Events

HIV-1 capsid inhibitors, including compounds like PF-3450074 (PF74) and GS-CA1, disrupt the finely tuned processes of early HIV-1 replication. nih.govmdpi.com These inhibitors bind to the viral capsid and interfere with its stability and interactions with host cell factors, thereby impeding multiple steps necessary for successful infection. patsnap.comnih.gov

Modulation of HIV-1 Capsid Uncoating Dynamics

The process of capsid uncoating, the disassembly of the capsid shell to release the viral genome, is a critical and tightly regulated event. wikipedia.orgelifesciences.org Premature or delayed uncoating can be detrimental to viral infectivity. mdpi.com Some capsid inhibitors function by inducing premature uncoating. For instance, at high concentrations, PF74 has been shown to accelerate capsid disassembly, which can lead to the degradation of the viral replication complex. elifesciences.orgmdpi.com This premature breakdown prevents the viral genome from reaching the nucleus intact. In contrast, other capsid inhibitors may stabilize the capsid, preventing the timely release of the viral contents required for subsequent replication steps. patsnap.com The timing of uncoating is crucial, with evidence suggesting that it is a multistep process that can be initiated by the formation of a defect in the capsid lattice. nih.govacs.org Research indicates that for a successful infection, the capsid may remain largely intact until it reaches the nucleus. nih.govbiorxiv.org

Interference with Early Reverse Transcription Processes

Reverse transcription, the conversion of the viral RNA genome into DNA, is intricately linked to capsid stability. mdpi.comresearchgate.net The capsid provides a protected microenvironment for this process to occur. nih.gov By altering capsid stability, inhibitors can indirectly interfere with reverse transcription. Premature uncoating induced by some inhibitors can expose the reverse transcription complex to the cytoplasm, where it may be degraded by cellular enzymes or trigger an innate immune response. researchgate.netnih.gov Conversely, hyperstabilization of the capsid can also impede reverse transcription, although the precise mechanisms are still under investigation. nih.gov Studies have shown that the HIV-1 capsid itself can act as a reaction vessel for reverse transcription, highlighting the importance of its structural integrity during this phase. plos.org

Disruption of Viral Nuclear Import Pathways

A key function of the HIV-1 capsid is to facilitate the transport of the viral genome into the host cell nucleus, a prerequisite for integration into the host chromosome. frontiersin.orgfrontiersin.org Capsid inhibitors can block this crucial step by interfering with the interactions between the capsid and components of the nuclear pore complex (NPC). embopress.orgfrontiersin.org The NPC is a large protein assembly that regulates the passage of molecules into and out of the nucleus. frontiersin.org Capsid inhibitors, by binding to the capsid, can prevent its recognition by and passage through the NPC, effectively trapping the viral core in the cytoplasm or at the nuclear pore. embopress.orgfrontiersin.org For example, GS-CA1 has been observed to cause an accumulation of HIV-1 capsid cores at nuclear pores, thereby inhibiting their translocation into the nucleus. frontiersin.org

Alteration of Critical Host Factor Interactions during Early Replication

The HIV-1 capsid engages with a variety of host cellular proteins that are essential for the early stages of infection. nih.govmdpi.com Capsid inhibitors often work by competing with these host factors for binding to the capsid, thereby disrupting these critical interactions. mdpi.comasm.org

Cyclophilin A (CypA) is a cellular protein that binds to the HIV-1 capsid and is implicated in several early replication events, including uncoating and nuclear import. asm.orgnih.gov The interaction between CypA and the capsid is thought to regulate the timing of uncoating and protect the virus from cellular restriction factors. asm.orgnih.gov Some capsid inhibitors may directly or indirectly affect the binding of CypA to the capsid. For instance, the antiviral activity of high concentrations of PF74 has been shown to be attenuated by CypA. asm.org Furthermore, the interplay between CypA and another host factor, CPSF6, is crucial, with CypA binding appearing to regulate the subsequent interaction of the capsid with CPSF6. asm.orgnih.gov Recent findings also suggest a role for CypA in promoting HIV-1 DNA integration, a step that occurs after nuclear entry. biorxiv.orgasm.orgnih.gov

Successful nuclear import of the HIV-1 core relies on direct interactions between the capsid and specific nucleoporins (Nups) of the NPC, as well as the nuclear protein CPSF6. frontiersin.orgbiorxiv.org Key interacting partners include Nup358 (also known as RanBP2) on the cytoplasmic side of the NPC, and Nup153 and CPSF6 within the nucleus. frontiersin.orgbiorxiv.orgplos.org

Nup358: This nucleoporin is located on the cytoplasmic filaments of the NPC and is thought to be one of the initial docking sites for the HIV-1 capsid. frontiersin.orgplos.org The interaction is mediated by the cyclophilin-homology domain of Nup358. frontiersin.org

Nup153: Situated in the nuclear basket of the NPC, Nup153 binds to the HIV-1 capsid and is crucial for its translocation into the nucleus. pnas.orgplos.org

CPSF6: This nuclear protein also binds to the capsid and is involved in guiding the virus to specific integration sites within the host genome. biorxiv.orgmdpi.com

Many potent capsid inhibitors, such as PF74 and GS-CA1, bind to a hydrophobic pocket on the capsid surface that is also the binding site for Nup153 and CPSF6. nih.govmdpi.compnas.org By occupying this pocket, these inhibitors directly compete with and block the binding of these essential host factors, thereby inhibiting nuclear import and subsequent steps. asm.orgpnas.org

Table 1: Research Findings on HIV-1 Capsid Inhibitor 1 and its Analogs

Compound Mechanism of Action Effect on Capsid Stability Interaction with Host Factors Supporting Evidence
PF-3450074 (PF74) Bimodal; interferes with nuclear entry at low concentrations and induces premature uncoating at high concentrations. Destabilizes at high concentrations. Competes with CPSF6 and Nup153 for binding to the capsid. mdpi.comasm.orgpnas.org Exhibits a triphasic dose-response curve. asm.org
GS-CA1 Blocks nuclear import by causing sequestration of capsid cores at nuclear pores. Promotes capsid stability. Competes with CPSF6 and Nup153 for binding to the capsid. nih.govmdpi.com Microscopy data shows accumulation of capsids at the nuclear envelope. frontiersin.org
Lenacapavir (B1654289) (GS-6207) Interferes with multiple stages, including capsid assembly, nuclear transport, and virus release. nih.govuspharmacist.com Stabilizes the capsid structure. patsnap.com Binds to the same pocket as CPSF6 and Nup153. nih.govmdpi.com Potent antiviral activity in vitro and in clinical trials. mdpi.comnih.gov
Host Restriction Factor Modulation (e.g., TRIM5α, MxB)

HIV-1 capsid inhibitors can indirectly influence the activity of host restriction factors, which are cellular proteins that provide an intrinsic defense against viral infection. Two key players in this antiviral defense are the Tripartite Motif-containing protein 5α (TRIM5α) and Myxovirus resistance protein B (MxB).

TRIM5α: This protein can recognize and bind to the incoming HIV-1 capsid, triggering its premature disassembly and subsequent degradation. mdpi.com While human TRIM5α has a limited effect on HIV-1, its activity can be modulated. nih.gov Some studies suggest that the binding of certain host factors, like cyclophilin A (CypA), to the capsid can shield it from TRIM5α recognition. mdpi.comnih.gov By altering the conformation or stability of the capsid, HIV-1 capsid inhibitors could potentially expose it to TRIM5α-mediated restriction, although this is an area of ongoing investigation. The interaction is complex, as TRIM5α itself can form a hexagonal lattice around the capsid, leading to its restriction. frontiersin.org

MxB (also known as MX2): MxB is an interferon-inducible protein that acts as a late-stage entry inhibitor, blocking the nuclear import of the viral core. nih.govfrontiersin.org MxB directly binds to the HIV-1 capsid, and this interaction is crucial for its restrictive function. nih.gov Research indicates that MxB oligomerization is essential for its ability to bind to the capsid and inhibit infection. nih.gov Capsid inhibitors, by altering the capsid surface, could potentially enhance or interfere with MxB binding, thereby modulating its antiviral activity. The sensitivity of certain HIV-1 capsid mutants to interferon suggests a role for capsid-targeting restriction factors like MxB. fredhutch.org

Microtubule Network Trafficking Interference

Following entry into the host cell, the HIV-1 capsid must traverse the cytoplasm to reach the nucleus, a journey facilitated by the microtubule network. mdpi.com The virus hijacks cellular motor proteins, such as dynein and kinesin, to move along these microtubule tracks. mdpi.combiorxiv.org

HIV-1 capsid inhibitors can disrupt this crucial transport process. Studies have shown that the HIV-1 core traffics along microtubules, and interference with this process can inhibit infection. asm.org The capsid serves as a platform for interaction with host factors that link it to the microtubule transport machinery. biorxiv.org For instance, the capsid has been shown to interact with dynein directly, as well as with adaptor proteins like bicaudal D2 (BICD2). biorxiv.orgmdpi.com By binding to the capsid, inhibitors can sterically hinder these interactions or induce conformational changes that prevent the recruitment of motor proteins. This disruption of microtubule-dependent trafficking effectively stalls the viral core in the cytoplasm, preventing it from reaching the nucleus and establishing a productive infection. Depletion of motor proteins like kinesin has been shown to inhibit HIV-1 infectivity, underscoring the importance of this pathway. pitt.edu

Disruption of Late-Stage HIV-1 Replication Events

The action of this compound is not limited to the early stages of infection. It also profoundly impacts the late stages of the viral life cycle, specifically the assembly and maturation of new virus particles.

Induction of Aberrant Virion Maturation and Core Morphogenesis

The maturation process involves a dramatic morphological transformation of the virion, from an immature, non-infectious particle to a mature, infectious one with a condensed, conical core. mdpi.comfrontiersin.org This process is essential for the virus to become infectious. frontiersin.org

HIV-1 capsid inhibitors can severely disrupt this maturation process, leading to the production of aberrant, non-infectious virions. plos.org Transmission electron microscopy has revealed that treatment with capsid inhibitors results in virus particles with atypical morphologies, including malformed and hyper-stable CA assemblies. plos.org Instead of the typical conical core, these virions may contain eccentric condensates or appear to have empty capsids. asm.org This is a direct consequence of the inhibitor's interference with the normal assembly of the capsid protein into a functional core. The inhibitor essentially forces the assembly process down an aberrant pathway, resulting in structurally flawed and non-functional virus particles.

Influence on Progeny Virus Particle Infectivity

The ultimate consequence of the disruptions in capsid assembly and maturation is a dramatic reduction in the infectivity of the progeny virus particles. plos.org Virions produced in the presence of this compound are largely non-infectious. plos.org This loss of infectivity is a direct result of the malformed capsids. A properly formed and stable capsid is essential to protect the viral genome and facilitate the early steps of infection in a new host cell. frontiersin.org The aberrant cores produced under the influence of the inhibitor are unable to properly uncoat and release the viral genome, thus terminating the infection cycle. wikipedia.org Studies have shown that even subtle alterations to capsid stability can have profound effects on viral infectivity. asm.org

The multi-pronged attack of this compound, targeting both early and late stages of the viral life cycle, underscores its potential as a powerful antiretroviral agent. nih.govnatap.org By interfering with host factor interactions, microtubule trafficking, and the intricate processes of capsid assembly and maturation, it effectively cripples the virus at multiple key points.

Structural and Biophysical Elucidation of Hiv 1 Capsid Inhibitor 1 Binding and Activity

Identification and Characterization of Inhibitor Binding Sites on Capsid Protein (CA)

The HIV-1 capsid is a dynamic structure composed of approximately 250 hexamers and 12 pentamers of the CA protein. mdpi.combiorxiv.org The CA protein itself consists of two distinct domains: an N-terminal domain (CA-NTD) and a C-terminal domain (CA-CTD), connected by a flexible linker. asm.orgfrontiersin.org The stability and assembly of the capsid are maintained by various interactions between these domains within and between the hexameric and pentameric units. asm.org Inhibitors can target several different sites on the CA protein, often interfering with the crucial interfaces required for proper capsid formation or disassembly. asm.orgnih.gov

Binding to the N-Terminal Domain (CA-NTD)

HIV-1 capsid inhibitor 1 (CAP-1) specifically targets the CA-NTD. asm.orgnih.gov Structural studies have revealed that CAP-1 binds to an induced hydrophobic pocket located at the base of the CA-NTD's helical bundle. asm.org This binding site is formed at the junction of α-helices 1, 2, 4, and 7. asm.org In the absence of the inhibitor, this pocket is typically occupied by the side chain of a Phenylalanine residue at position 32 (Phe-32). asm.org The binding of CAP-1 displaces this residue and distorts the loop between helices 3 and 4, which is thought to inhibit the formation of the critical interface between the CA-NTD and the CA-CTD of an adjacent subunit. asm.org

Other inhibitors, distinct from CAP-1, also bind to the CA-NTD but at different sites. For instance, a series of benzimidazole (B57391) compounds were found to bind at the apex of the helical bundle, a site completely separate from the CAP-1 binding location. nih.gov This discovery highlights the complexity of capsid assembly and the existence of multiple allosteric sites on the CA-NTD that can be targeted for inhibition. nih.gov

Binding to the C-Terminal Domain (CA-CTD)

While CAP-1 is known for its interaction with the CA-NTD, other classes of inhibitors target the C-terminal domain. asm.org For example, a peptide inhibitor known as CAI binds to a conserved hydrophobic cleft within the four-helix bundle of the CA-CTD. asm.org This interaction inhibits both the assembly of Gag, the precursor protein to CA, and the assembly of the mature capsid in laboratory settings. asm.org Structural modeling suggests that the binding of the CAI peptide would physically block the interaction between the CA-CTD and the CA-NTD of a neighboring subunit. asm.org

Interactions at Intersubunit Interfaces within CA Hexameric and Pentameric Lattices

The mature HIV-1 capsid is a lattice stabilized by four main types of interactions: NTD-NTD interactions that form the rings, NTD-CTD interactions that reinforce these rings, and both dimeric and trimeric CTD-CTD interactions that link adjacent hexamers. asm.org Many of the most potent capsid inhibitors, such as PF-74 and Lenacapavir (B1654289) (GS-6207), bind at the interface between two adjacent CA subunits within a hexamer. asm.orgmdpi.comnih.gov This critical binding pocket is formed by residues from the NTD of one CA monomer and the CTD of its neighbor. mdpi.compnas.org

These inhibitors have a significantly higher affinity for assembled CA hexamers compared to individual CA monomers, indicating that their primary target is the assembled capsid. mdpi.compnas.org By binding to this intersubunit interface, they can either destabilize the capsid, leading to premature disassembly (the mechanism of PF-74), or hyper-stabilize it, preventing the necessary uncoating process (the mechanism of Lenacapavir). mdpi.comnih.gov CAP-1, by binding within the NTD, ultimately disrupts the NTD-CTD intersubunit interface, highlighting this interface as a key vulnerability for capsid assembly. asm.org

Conformational Dynamics of Capsid Protein Induced by Inhibitor Binding

The binding of inhibitors to the capsid protein can induce significant conformational changes. Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have shown that CA undergoes a notable structural change upon binding CAP-1. frontiersin.org This binding distorts the loop between helices 3 and 4 of the CA-NTD, which is believed to disrupt the geometry required for proper NTD-CTD interactions within the hexamer. asm.org

Other inhibitors that bind to the same pocket as CAP-1 but have different chemical structures can induce varied conformational changes. For example, certain compounds bind deeper within the NTD's helical bundle, causing a large displacement of the α1 helix, which is crucial for intersubunit contacts in both mature and immature capsid lattices. asm.org In contrast, other inhibitors protrude further from the NTD surface, creating a steric clash with the neighboring CA-CTD domain. asm.org

The binding of maturation inhibitors like Bevirimat (BVM) to the junction between CA and spacer peptide 1 (SP1) in the Gag polyprotein also induces dynamic changes. These inhibitors cause a rigidification of the six-helix bundle formed at this junction, which is sufficient to block its cleavage by HIV-1 protease, a necessary step for viral maturation. pnas.org These findings underscore that even subtle alterations in the structure and dynamics of the CA protein can have profound effects on the viral lifecycle. pnas.org

Structural Mimicry of Host Factor Interactions by HIV-1 Capsid Inhibitors

Several host cell proteins, known as host factors, interact with the HIV-1 capsid to either aid or restrict viral replication. nih.govmdpi.com Remarkably, some of the most effective capsid inhibitors bind to the same sites on the capsid that are used by these host factors. nih.govpnas.org The primary binding site for potent inhibitors like PF-74 and Lenacapavir is a pocket at the NTD-CTD intersubunit interface. asm.orgmdpi.com This same pocket is also the binding site for the host factors Nup153 and CPSF6, which are essential for the nuclear import of the virus and its integration into the host genome. nih.govpnas.orgnih.gov

Structural comparisons reveal that parts of the inhibitor molecules occupy the same space as key amino acid residues from these host factors. nih.govmdpi.com For instance, the phenyl ring of PF-74 and the difluorobenzyl ring of Lenacapavir superimpose well with the phenylalanine residues of CPSF6 and Nup153 that mediate their binding to the capsid. nih.govmdpi.com This structural mimicry allows the inhibitors to act as competitive antagonists, blocking the interaction between the capsid and these essential host factors, thereby inhibiting viral replication. nih.govnih.gov

In a different example of mimicry, the major homology region (MHR) of the HIV-1 capsid has been shown to structurally resemble a domain of the microtubule-regulating host protein EB1. embopress.org This allows the capsid to hijack another host factor, CLIP170, to facilitate its transport within the cell. embopress.org This demonstrates a sophisticated viral strategy of mimicking host protein domains to co-opt cellular machinery.

Advanced Structural Biology Methodologies Applied to Inhibitor-Capsid Complexes

Understanding the precise interactions between inhibitors and the HIV-1 capsid has been made possible by significant advances in structural biology. mdpi.comnih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in determining high-resolution structures of inhibitor-capsid complexes. biorxiv.orgnih.govnih.gov

X-ray Crystallography: This technique has been used to solve the structures of various inhibitors, including PF-74 and Lenacapavir, bound to stabilized CA hexamers. pnas.orgnih.gov These studies have provided atomic-level detail of the binding pocket and the specific interactions—such as hydrogen bonds and van der Waals forces—that anchor the inhibitors. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been crucial for visualizing larger, more dynamic assemblies. It has allowed researchers to determine the structure of inhibitors bound to the curved lattice of the capsid, revealing how these molecules can promote long-range interactions that stabilize the entire structure. nih.govnih.gov Recent work has combined cryo-EM with single-particle analysis to resolve structures of continuous regions of the capsid lattice containing both hexamers and pentamers. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly magic-angle spinning NMR (MAS NMR), has been vital for studying the structure and dynamics of capsid assemblies in a non-crystalline state. nih.govresearchgate.net It has been used to characterize the binding sites of inhibitors like CAP-1 and to observe the conformational changes they induce in the CA protein. nih.gov

Integrative Approaches: Often, the most comprehensive understanding comes from combining multiple techniques. nih.govresearchgate.net Integrative structural biology approaches, which merge data from cryo-EM, NMR, and X-ray crystallography with computational methods like molecular dynamics (MD) simulations, provide an unprecedented view of the architecture, dynamics, and interactions of the HIV-1 capsid. nih.govscienceopen.com

These advanced methodologies not only elucidate the mechanisms of current inhibitors but also provide a rational basis for the design of next-generation therapies targeting the HIV-1 capsid. nih.govscienceopen.com

Table of Binding Affinities and Antiviral Activities

Compound Target Site Binding Affinity (KD) Antiviral Activity (EC50/IC50) Method
PF-74 NTD-CTD Interface ~10-fold higher for hexamer vs monomer pnas.org - Biochemical Assays pnas.org
Lenacapavir (GS-6207) NTD-CTD Interface ~200 pM (for hexamer) mdpi.com ~12 to 314 pM nih.gov SPR / Cell-based assays mdpi.comnih.gov
GSK878 NTD-CTD Interface - 39 pM - 94 pM asm.org Cell-based assays asm.org
PPIX NTD-CTD Interface 0.53 µM (for hexamer) mdpi.com - Molecular Docking mdpi.com
CAP-1 CA-NTD - 57 µM nih.gov Cell-based assays nih.gov
Sennoside A NTD-CTD Interface - 2.27 µM mdpi.com Cell-based assays mdpi.com

| Sennoside B | NTD-CTD Interface | - | 4.73 µM mdpi.com | Cell-based assays mdpi.com |

Table of Compounds Mentioned

Compound Name Abbreviation/Alternate Name
This compound CAP-1
Lenacapavir GS-6207
PF-3450074 PF74
ACAi-001
Bevirimat BVM
Sennoside A SA
Sennoside B SB
Protoporphyrin IX PPIX
GS-CA1
GSK878
I-XW-053
CK026
CAI peptide CAI
Cyclophilin A CypA
Nup153
CPSF6
EB1

X-ray Crystallography of Co-Crystals

X-ray crystallography has been instrumental in revealing the atomic-level details of how HIV-1 capsid inhibitors interact with their target. High-resolution co-crystal structures of the HIV-1 CA hexamer in complex with lenacapavir (GS-6207), a close analog of GS-CA1, have been determined. nih.govasm.org

These crystallographic studies show that the inhibitor binds to a highly conserved hydrophobic pocket formed at the interface between two adjacent CA subunits (CA1 and CA2) within the CA hexamer. nih.govfrontiersin.org The inhibitor occupies the same binding site as the host cell proteins CPSF6 and Nup153, which are crucial for viral replication. nih.govdrugbank.com The binding stoichiometry is six inhibitor molecules per one CA hexamer. nih.gov

The interaction is extensive, burying a significant protein surface area and involving a combination of hydrophobic interactions, two cation-π interactions, and multiple hydrogen bonds. nih.govdrugbank.com Specifically, the difluorobenzyl ring of the inhibitor fits into the pocket, overlapping with the binding position of key residues from host factors. drugbank.com Key interactions involve residues in the N-terminal domain (NTD) of one CA subunit and the C-terminal domain (CTD) of an adjacent subunit. nih.gov Hydrogen bonds are formed with the side chains of several CA residues, including Asn57, Lys70, and Asn74. asm.org The binding of the inhibitor stabilizes the capsid, promoting interactions that rigidify the curved lattice of the viral core. nih.govnih.gov This hyperstabilization is believed to be a key part of its mechanism, preventing the timely disassembly of the capsid required for successful infection. nih.govelifesciences.org

Resistance to this class of inhibitors often arises from mutations in the residues lining this binding pocket, such as Q67H and N74D. nih.gov Crystallographic analysis of these resistant mutants reveals how these changes can sterically hinder inhibitor binding or disrupt crucial hydrogen bonding networks, thereby reducing the inhibitor's affinity. nih.govasm.org

Table 1: X-ray Crystallography Data for HIV-1 CA Hexamer with Capsid Inhibitors Data based on lenacapavir (GS-6207), a close analog of GS-CA1.

PDB IDDescriptionResolution (Å)Key Findings
6VKV rcsb.orgCo-crystal structure of GS-6207 bound to a pre-stabilized CA hexamer. rcsb.org2.22Revealed the inhibitor binds in a hydrophobic pocket between two adjacent CA subunits, stabilizing the hexamer. nih.govrcsb.org
7RHN asm.orgCo-crystal structure of lenacapavir with the Q67H resistant CA hexamer. asm.org-Showed that the Q67H mutation induces a conformational change that sterically hinders inhibitor binding. nih.govasm.org
7RJ4 rcsb.orgCo-crystal structure of lenacapavir bound to the N74D resistant CA hexamer. rcsb.org3.32Demonstrated the loss of a key hydrogen bond, reducing inhibitor affinity. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to crystallography, offering insights into the dynamic aspects of protein-ligand interactions in solution. While specific NMR studies focusing exclusively on this compound (GS-CA1) are less detailed in the public domain, the technique has been widely used to map inhibitor binding sites on the HIV-1 CA protein. acs.orgacs.org

Techniques like 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR are used to monitor chemical shift perturbations in the CA protein upon addition of an inhibitor. acs.org Residues experiencing significant changes in their chemical environment upon inhibitor binding are identified as being part of, or in close proximity to, the binding site. acs.org This method has been crucial in identifying and characterizing various inhibitor binding sites on the CA N-terminal domain (CA-NTD), including the one targeted by the CAP-1 inhibitor and others. asm.orgacs.org

Cryo-Electron Microscopy (Cryo-EM) and Tomography

Cryo-electron microscopy (Cryo-EM) and cryo-electron tomography (cryo-ET) are powerful techniques for visualizing large macromolecular assemblies like the HIV-1 capsid at near-atomic resolution. biorxiv.orgmdpi.com These methods have been used to study the effect of capsid inhibitors on the structure of both in-vitro-assembled capsid-like particles (CLPs) and authentic viral cores. nih.govbiorxiv.org

Cryo-EM studies have confirmed the findings from X-ray crystallography, showing that lenacapavir (GS-6207) binds to and stabilizes the interfaces between CA subunits in the hexameric lattice. nih.gov The high resolution achieved with single-particle cryo-EM allows for the detailed modeling of CA hexamers and pentamers within the context of the broader capsid lattice. biorxiv.orgpnas.org These studies reveal that the inhibitor reinforces both intra- and inter-hexamer interactions, leading to a hyperstabilized lattice that is resistant to the natural process of disassembly, or "uncoating." nih.govelifesciences.org

Cryo-ET provides three-dimensional reconstructions of individual, pleomorphic viruses, confirming the generally conical, but also sometimes tubular or spherical, shape of the capsid core. corevih-bretagne.frcaltech.edu This technique has been used to visualize the immature Gag lattice and the structural rearrangements that occur during maturation. corevih-bretagne.frpnas.org When applied to inhibitor-treated viruses, these imaging techniques can show the accumulation of intact or partially disassembled capsids within the cell. elifesciences.orgfrontiersin.org For instance, imaging studies have shown that lenacapavir treatment leads to an increased number of viral cores in the cytoplasm, consistent with a block in disassembly and subsequent nuclear import. elifesciences.orgfrontiersin.org

Combined with subtomogram averaging, cryo-ET can resolve the structure of the CA lattice within assembled particles at resolutions sufficient to build atomic models, revealing how the CA subunits are arranged and interact in the immature versus the mature virus. biorxiv.orgcorevih-bretagne.fr These approaches have been critical in understanding how the binding of GS-CA1/lenacapavir at the subunit interface can have profound effects on the stability and function of the entire capsid structure. nih.govbiorxiv.org

Preclinical Antiviral Efficacy and Spectrum of Hiv 1 Capsid Inhibitor 1

In Vitro Inhibition of HIV-1 Replication Across Diverse Cell Lines and Primary Cells

The investigational HIV-1 capsid inhibitor has shown potent antiviral activity in a variety of in vitro settings. In MT-4 cells infected with HIV-1, the inhibitor demonstrated a half-maximal effective concentration (EC50) of 105 pM. ijpsjournal.commdpi.com Its potency was even more pronounced in primary human cells, with an EC50 of 32 pM in CD4+ T cells and 56 pM in macrophages. ijpsjournal.commdpi.com Another study highlighted its high potency in MT-4 cells acutely infected with HIV-1IIIB, reporting a mean EC50 of 240 ± 40 picomolar (pM). nih.gov In primary human CD4+ T-cells and macrophages infected with HIV-1BaL, this capsid inhibitor, referred to as GS-CA1, exhibited mean EC50 values of 60 ± 10 pM and 100 ± 70 pM, respectively. nih.gov

A related compound, HIV-1 capsid inhibitor 1, showed anti-HIV activity in TZM-bl cells with an EC50 value of 3.13 µM. medchemexpress.com This particular inhibitor demonstrated antiviral activities in both the early and late stages of the HIV-1 NL4-3 lifecycle, with IC50 values of 8.18 µM and 0.32 µM, respectively. medchemexpress.com Furthermore, another capsid inhibitor, PF-3450074 (PF74), displayed potent antiviral activity in peripheral blood mononuclear cells (PBMCs) with an EC50 ranging from 80 to 640 nM. nih.gov

Table 1: In Vitro Antiviral Activity of HIV-1 Capsid Inhibitors in Various Cell Lines and Primary Cells

Compound Cell Type Virus Strain EC50/IC50
Investigational Capsid Inhibitor MT-4 cells HIV-1 105 pM ijpsjournal.commdpi.com
Investigational Capsid Inhibitor Human CD4+ T cells HIV-1 32 pM ijpsjournal.commdpi.com
Investigational Capsid Inhibitor Macrophages HIV-1 56 pM ijpsjournal.commdpi.com
GS-CA1 MT-4 cells HIV-1IIIB 240 ± 40 pM nih.gov
GS-CA1 Primary human CD4+ T-cells HIV-1BaL 60 ± 10 pM nih.gov
GS-CA1 Macrophages HIV-1BaL 100 ± 70 pM nih.gov
This compound TZM-bl cells HIV-1 3.13 µM medchemexpress.com
This compound - HIV-1 NL4-3 (early stage) 8.18 µM medchemexpress.com
This compound - HIV-1 NL4-3 (late stage) 0.32 µM medchemexpress.com
PF-3450074 (PF74) PBMCs HIV-1 laboratory strains 80 - 640 nM nih.gov

Broad-Spectrum Antiviral Activity Against Various HIV-1 Subtypes and Clinical Isolates

The investigational capsid inhibitor has demonstrated a broad spectrum of activity against various HIV-1 subtypes. It was tested against 23 clinical isolates of HIV-1, showing a potent EC50 range of 20–160 pM. mdpi.com Similarly, another study confirmed its high potency against multiple HIV-1 clinical isolates from all major clades in human PBMCs, with an EC50 of 140 pM. gilead.com

The compound PF-3450074 has also shown broad-spectrum antiviral activity in PBMCs against HIV-1 laboratory strains and clinical isolates of subtypes A, B, C, D, and E. nih.gov Another inhibitor, I-XW-053, was effective against a panel of non-adapted viruses of different subtypes (A, B, C, D, E, F, G) and a group O clinical isolate in PBMCs, with an EC50 ranging from 9.03 to 100 µM. nih.gov The investigational capsid inhibitor, lenacapavir (B1654289), has also shown potent antiviral activity across all major HIV-1 subtypes. asm.orgnih.gov

Table 2: Broad-Spectrum Antiviral Activity of HIV-1 Capsid Inhibitors

Compound Cell Type HIV-1 Subtypes/Isolates EC50 Range
Investigational Capsid Inhibitor - 23 clinical isolates 20–160 pM mdpi.com
GS-CA1 PBMCs Multiple clinical isolates (all major clades) 140 pM gilead.com
PF-3450074 PBMCs Subtypes A, B, C, D, E 80 - 640 nM nih.gov
I-XW-053 PBMCs Subtypes A, B, C, D, E, F, G, and Group O 9.03 - 100 µM nih.gov

Evaluation of Antiviral Activity Against HIV-2 Isolates

The antiviral activity of the investigational capsid inhibitor extends to HIV-2, although with reduced potency compared to HIV-1. Studies have shown that the inhibitor is approximately 8 to 25 times less active against HIV-2 isolates than HIV-1. ijpsjournal.commdpi.comaskgileadmedical.com The EC50 for HIV-2 isolates was reported to be 885 pM. ijpsjournal.commdpi.com

In vitro evaluations using both single-cycle and multicycle assays revealed an 11- to 14-fold decrease in activity against HIV-2 compared to HIV-1. askgileadmedical.comnih.gov Specifically, pseudovirion inhibition assays showed an IC50 of 206.2 pM for HIV-2, compared to 399.3 pM for HIV-1. askgileadmedical.com Despite this reduced potency, the capsid inhibitor still exhibits low-nanomolar activity against HIV-2. nih.gov Another capsid inhibitor, GS-CA1, has also demonstrated the ability to suppress HIV-2 replication. natap.org

Table 3: Antiviral Activity Against HIV-2

Compound/Method Metric Potency vs. HIV-1 Specific Value
Investigational Capsid Inhibitor EC50 8-25x less active ijpsjournal.commdpi.comaskgileadmedical.com 885 pM ijpsjournal.commdpi.com
Single-cycle/Multicycle assays Potency 11-14x less potent askgileadmedical.comnih.gov -
Pseudovirion inhibition assays IC50 - 206.2 pM askgileadmedical.com
GS-CA1 Activity Suppresses replication natap.org -

Efficacy Against Multi-Drug Resistant HIV-1 Strains

A significant advantage of this novel class of inhibitors is its efficacy against HIV-1 strains that are resistant to other classes of antiretroviral drugs. The investigational capsid inhibitor, lenacapavir, has shown no known cross-resistance to other existing drug classes. vax-before-travel.comgilead.com Preclinical studies demonstrated that the in vitro antiviral activity of GS-6207 (an analogue of GS-CA1) was not affected by mutations associated with resistance to the four main classes of antiretroviral agents. gilead.com Furthermore, it retains full potency against a broad range of HIV-1 mutants resistant to other antiretroviral classes. natap.org

The CAPELLA study, a Phase 2/3 trial, evaluated lenacapavir in heavily treatment-experienced individuals with multi-drug resistant HIV-1. vax-before-travel.comgilead.com The findings showed that lenacapavir, in combination with other antiretrovirals, led to high rates of virologic suppression. vax-before-travel.comgilead.com Specifically, 83% of participants achieved an undetectable viral load at 52 weeks. gilead.com After three years, 61% of participants maintained HIV-1 RNA levels below 50 copies/mL, a figure that rose to 84% when excluding individuals with missing data. contagionlive.com This demonstrates the durable efficacy of this capsid inhibitor in a population with limited treatment options. contagionlive.com

Evaluation of Antiviral Activity in Ex Vivo Tissue Models

The preclinical evaluation of HIV-1 capsid inhibitors has also extended to ex vivo models, which provide a more complex and physiologically relevant environment than cell cultures. While specific data for "this compound" in ex vivo tissue models is not extensively detailed in the provided search results, the potent activity observed in primary human cells, such as PBMCs and macrophages, which are key components of lymphoid tissues, suggests a high likelihood of efficacy in these more complex systems. nih.govnih.govgilead.com The ability of these inhibitors to suppress viral replication in these primary cells is a strong indicator of their potential effectiveness in ex vivo tissue models, which are crucial for bridging the gap between in vitro studies and clinical trials.

Mechanisms of Viral Resistance to Hiv 1 Capsid Inhibitor 1

Identification and Characterization of Resistance-Associated Mutations in Capsid Protein

The emergence of resistance to HIV-1 capsid inhibitors is primarily driven by specific amino acid substitutions in the capsid protein. In-depth studies, often through in vitro selection experiments and analysis of viral isolates from clinical trials, have identified a number of resistance-associated mutations (RAMs) that reduce the susceptibility of the virus to these inhibitors.

Key RAMs have been identified in the binding pocket of the inhibitor on the capsid protein. For instance, cell culture-based viral breakthrough assays have identified mutations such as Q67H, N74D, M66I, and K70N as being associated with reduced susceptibility to capsid inhibitors. nih.govasm.orgoup.comdovepress.comfrontiersin.org The Q67H and N74D mutations, either alone or in combination, are among the most frequently observed and characterized RAMs. nih.govasm.org While some of these mutations are rare in treatment-naive individuals, their presence can significantly impact the efficacy of capsid inhibitor therapy. oup.comoup.comnih.gov

Less frequent or minor mutations have also been reported, such as T107A, L56I, and N74S. oup.comdovepress.com Surveillance studies in treatment-naive populations have shown a low prevalence of major RAMs, suggesting that pre-existing resistance is not a widespread issue. oup.comnih.gov However, the potential for the virus to evolve these mutations under drug pressure remains a clinical concern.

Mutation Significance References
Q67HMajor resistance mutation nih.gov, asm.org, oup.com
N74DMajor resistance mutation nih.gov, asm.org, oup.com
M66IResistance-associated mutation oup.com, frontiersin.org
K70NResistance-associated mutation dovepress.com
T107AMinor resistance mutation oup.com
L56IResistance-associated mutation dovepress.com
N74SResistance-associated mutation dovepress.com

Structural and Molecular Consequences of Resistance Mutations on Inhibitor Binding Affinity

The identified resistance mutations confer resistance primarily by altering the binding of the inhibitor to the capsid protein. High-resolution structural studies have provided detailed insights into the molecular mechanisms underlying this reduced affinity. The inhibitor typically binds to a hydrophobic pocket formed at the interface of two adjacent capsid subunits in the hexameric lattice. nih.govnih.gov

The Q67H mutation induces a conformational change in the capsid protein. In the absence of the inhibitor, the histidine side chain at position 67 can adopt a "closed" conformation, projecting into the binding pocket and creating a steric hindrance that impedes inhibitor binding. nih.govasm.orgnih.gov For the inhibitor to bind, the His67 side chain must switch to an "open" conformation, a process that is energetically unfavorable and thus reduces the inhibitor's potency. nih.govasm.org

The N74D mutation, on the other hand, leads to resistance through a different mechanism. The asparagine at position 74 forms a critical hydrogen bond with the inhibitor. The substitution with aspartic acid results in the loss of this hydrogen bond. nih.govasm.orgnih.gov Furthermore, the negatively charged aspartate can create electrostatic repulsion with the inhibitor, further destabilizing the inhibitor-capsid complex. nih.govasm.org

When both the Q67H and N74D mutations are present, their effects are cumulative, leading to a significant decrease in inhibitor binding affinity. nih.govasm.org Kinetic studies have shown that these mutations primarily increase the dissociation rate constant (koff) of the inhibitor, meaning the inhibitor unbinds from the capsid more quickly. nih.govasm.org

Mutation Molecular Consequence Effect on Inhibitor Binding References
Q67HConformational change, steric hindranceReduced binding affinity, increased koff nih.gov, asm.org, nih.gov
N74DLoss of hydrogen bond, electrostatic repulsionReduced binding affinity, increased koff nih.gov, asm.org, nih.gov
Q67H/N74DCumulative steric and electrostatic effectsSubstantial reduction in binding affinity nih.gov, asm.org

Impact of Resistance Mutations on Capsid Stability and Viral Fitness

Many of the resistance-associated mutations have been shown to impair the replicative capacity of the virus in the absence of the drug. uqam.caopenaccessjournals.com This reduced fitness can be attributed to alterations in capsid stability. Some mutations may lead to a less stable capsid that uncoats prematurely, while others might result in a hyper-stable capsid that fails to uncoat efficiently, both of which can be detrimental to viral infectivity. asm.orgresearchgate.net For example, some cytotoxic T-lymphocyte (CTL) escape mutations in the capsid have been shown to increase capsid rigidity, which correlates with reduced viral fitness. researchgate.net

The reduced fitness of resistant variants is a critical factor in their clinical evolution. In the absence of drug pressure, the wild-type virus, being more fit, will typically outcompete the resistant variants. openaccessjournals.com However, even with a fitness cost, the resistant virus has a selective advantage in the presence of the inhibitor.

Rational Design Strategies to Circumvent or Mitigate Viral Resistance

The detailed structural and mechanistic understanding of how resistance mutations work provides a roadmap for the rational design of second-generation capsid inhibitors with improved resistance profiles. The goal of these strategies is to develop new compounds that can effectively inhibit both wild-type and resistant viral strains.

One approach is to modify the chemical structure of the inhibitor to overcome the specific mechanisms of resistance. For example, to counter the steric hindrance caused by the Q67H mutation, new analogs can be designed to better fit into the altered binding pocket. nih.gov To address the loss of the hydrogen bond and electrostatic repulsion from the N74D mutation, modifications can be made to the inhibitor to form new interactions with the mutated capsid protein or to be less sensitive to the electrostatic environment. nih.gov

Researchers have successfully used these principles to develop improved analogs. By modifying the parent compound, it is possible to create new inhibitors with enhanced potency against viral variants carrying major resistance mutations like Q67H/N74D. nih.govasm.org These next-generation inhibitors could have a higher barrier to resistance, making them more durable treatment options. The continuous cycle of understanding resistance and rationally designing new drugs is a cornerstone of modern antiretroviral therapy development. asm.orgresearchgate.net

Combination Antiviral Strategies Involving Hiv 1 Capsid Inhibitor 1

Preclinical Assessment of Synergistic Antiviral Activity with Other Antiretroviral Classes

In vitro studies have consistently shown that Lenacapavir (B1654289) (LEN), a first-in-class inhibitor of the HIV-1 capsid protein, exhibits favorable combination profiles with representatives from all major classes of antiretroviral drugs. europa.eueuropa.eutga.gov.au These assessments are crucial for identifying potent new regimens that could overcome drug resistance and improve long-term treatment outcomes. Across multiple studies, no antagonism has been observed when combining Lenacapavir with other antiretrovirals. europa.eueuropa.euasm.org

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NNRTIs)

The combination of Lenacapavir with inhibitors of reverse transcriptase, the enzyme responsible for converting viral RNA into DNA, has been a key area of investigation. Studies have explored its interaction with both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research combining Lenacapavir with the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir (ISL) has been conducted. Analysis using various synergy models (Zero Interaction Potency [ZIP], Loewe Additivity [LOEWE], and Bliss Independence [BLISS]) indicated that the combination generally results in an additive effect. researchgate.netmdpi.com However, the Highest Single Agent (HSA) model suggested a marginally synergistic interaction. researchgate.netmdpi.com

Similarly, when paired with the NNRTI rilpivirine (B1684574) (RPV), Lenacapavir demonstrated primarily additive effects according to the ZIP, LOEWE, and BLISS models. researchgate.netmdpi.com The HSA model again pointed towards a slightly synergistic relationship. researchgate.netmdpi.com The established literature confirms additive to synergistic effects when combining Lenacapavir with agents like rilpivirine and tenofovir. nih.govacs.org

Interactive Data Table: Synergy Scores of Lenacapavir with Reverse Transcriptase Inhibitors

Combination Synergy Model Mean Score p-value Interpretation
LEN + Islatravir (NRTTI) ZIP 4.02 0.141 Additive
LOEWE 4.69 0.022 Additive
BLISS 2.96 0.281 Additive
HSA >5 <0.05 Synergistic
LEN + Rilpivirine (NNRTI) ZIP 1.66 0.547 Additive
LOEWE 0.18 0.91 Additive
BLISS 1.36 0.626 Additive
HSA 6.02 0.00239 Marginally Synergistic

Data sourced from in vitro studies using an HIV-1 reporter cell line. Synergy scores are calculated using SynergyFinder Plus. Scores around 0 suggest additivity, while scores >5 with a significant p-value suggest synergy. researchgate.netmdpi.com

Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) block the integration of viral DNA into the host cell's genome, a critical step for establishing chronic infection. Preclinical data shows that Lenacapavir in combination with INSTIs also results in enhanced antiviral activity.

Specifically, when Lenacapavir was combined with the INSTI cabotegravir (B606451) (CAB), the interaction was found to be additive across all four major synergy models (ZIP, LOEWE, BLISS, and HSA). researchgate.netmdpi.com The synergy scores were close to zero and, for most models, not statistically significant, confirming an additive relationship. researchgate.netmdpi.com The literature further supports that combinations of Lenacapavir with INSTIs like bictegravir (B606109) and cabotegravir have additive or synergistic effects. nih.govacs.org

Interactive Data Table: Synergy Scores of Lenacapavir with an Integrase Inhibitor

Combination Synergy Model Mean Score p-value Interpretation
LEN + Cabotegravir (INSTI) ZIP 0.63 0.542 Additive
LOEWE -1.36 0.112 Additive
BLISS 0.2 0.876 Additive
HSA 3.45 0.00042 Additive

Data sourced from in vitro studies using an HIV-1 reporter cell line. Synergy scores are calculated using SynergyFinder Plus. Scores around 0 suggest an additive interaction. researchgate.netmdpi.com

Mechanistic Basis of Observed Synergistic Antiviral Effects

Lenacapavir itself has a unique, multi-stage mechanism of action. It directly binds to the capsid protein subunits, interfering with several essential viral processes:

Nuclear Import: It disrupts the proper transport of the viral pre-integration complex into the nucleus, a step necessary for the viral DNA to access the host genome. europa.eunih.gov

Virus Assembly and Release: It interferes with the function of the Gag and Gag-Pol polyproteins, leading to a reduction in the production of capsid subunits. europa.eu

Capsid Core Formation: It alters the rate of capsid subunit assembly, resulting in the formation of malformed or unstable capsids. europa.euelifesciences.org

When Lenacapavir is combined with other antiretrovirals, these distinct mechanisms work in concert:

With NRTIs/NNRTIs: Reverse transcriptase inhibitors block the synthesis of viral DNA from the viral RNA template. frontiersin.org If some viral DNA is still produced despite the presence of an RTI, Lenacapavir's disruption of the capsid can prevent that DNA from successfully entering the nucleus and integrating. This dual blockade of two sequential and essential steps likely underpins the observed synergy.

With INSTIs: Integrase inhibitors prevent the viral DNA from being inserted into the host cell's chromosome. frontiersin.org Lenacapavir's action on the capsid complements this by reducing the amount of viral DNA that reaches the nucleus in the first place. By targeting both the delivery of the viral DNA (via capsid function) and its subsequent integration, the combination presents two significant hurdles to the virus.

With PIs: Protease inhibitors block the maturation of newly formed virions, rendering them non-infectious. Lenacapavir also impacts this late stage by interfering with proper capsid assembly. The combined effect is a disruption of both the formation of the core structure (capsid) and the processing of other essential viral proteins, leading to a profound defect in the production of viable new virus particles.

By simultaneously attacking different and essential viral processes, these combination therapies can suppress viral replication more effectively and may also present a higher barrier to the development of drug resistance. nih.govhivguidelines.org

Compound Names Mentioned

Generic NameAbbreviation / Other NamesDrug Class
LenacapavirLEN, GS-6207HIV-1 Capsid Inhibitor
IslatravirISLNucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)
RilpivirineRPVNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
TenofovirNucleotide Reverse Transcriptase Inhibitor (NRTI)
CabotegravirCABIntegrase Strand Transfer Inhibitor (INSTI)
BictegravirBICIntegrase Strand Transfer Inhibitor (INSTI)
DarunavirProtease Inhibitor (PI)
AtazanavirProtease Inhibitor (PI)

Advanced Research Methodologies and Future Directions in Hiv 1 Capsid Inhibitor Development

High-Throughput Screening and Computational Approaches for Novel Inhibitor Discovery

The identification of new HIV-1 capsid inhibitors has been significantly accelerated by the use of high-throughput screening (HTS) and computational methods. nih.gov HTS assays allow for the rapid screening of large chemical libraries to identify compounds that interfere with capsid functions. asm.org

One such method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technique was successfully employed to screen a library of 1,280 pharmacologically active compounds, leading to the identification of Ebselen as an inhibitor of capsid dimerization. asm.orgwipo.int Another innovative HTS method is the Disassembly-Incorporation-Triton-X-100-Heat (DITH) assay, a fluorescence-based method that assesses the stability of pre-assembled capsid-nucleocapsid (CANC) particles to screen for compounds that either stabilize or destabilize the capsid structure. bohrium.comnih.gov

Computational approaches, including the Hybrid Structure-Based (HSB) screening method, have also been instrumental. The HSB method utilizes both structural and biochemical data to design inhibitors. This approach led to the identification of CK026, a compound that binds to the N-terminal domain (NTD) interface of the capsid and disrupts viral replication at an early stage. asm.org Molecular docking studies are also used to predict how compounds bind to the capsid protein, as seen with compounds 34 and 29, which were predicted to interact with a specific binding pocket. acs.org

Table 1: High-Throughput Screening and Computational Methods in HIV-1 Capsid Inhibitor Discovery

Methodology Description Example Compound(s) Identified Reference(s)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An assay to identify inhibitors of capsid dimerization by measuring fluorescence resonance energy transfer. Ebselen asm.orgwipo.int
Disassembly-Incorporation-Triton-X-100-Heat (DITH) Assay A high-throughput fluorescence method to assess the stability of pre-assembled capsid-nucleocapsid particles. N/A bohrium.comnih.gov
Hybrid Structure-Based (HSB) Screening A computational method using structural and biochemical information to design inhibitors targeting specific capsid interfaces. CK026 asm.org
Molecular Docking A computational technique to predict the binding orientation and affinity of a small molecule to its target protein. Compounds 34 and 29 acs.org

Investigation of Next-Generation HIV-1 Capsid Inhibitors with Enhanced Potency and Resistance Profiles

A primary goal in antiretroviral therapy is the development of drugs with high potency and a high barrier to resistance. nih.gov Research into next-generation HIV-1 capsid inhibitors is focused on achieving these characteristics.

Lenacapavir (B1654289) (GS-6207) stands out as a first-in-class, highly potent capsid inhibitor with picomolar activity against HIV-1. mdpi.comnih.gov It demonstrates a dual mechanism of action, interfering with both early and late stages of the viral lifecycle. patsnap.com Lenacapavir binds to a conserved site at the interface between the N-terminal and C-terminal domains (NTD-CTD) of adjacent capsid subunits. nih.govdrugbank.com While highly effective, resistance-associated mutations (RAMs) such as Q67H and N74D have been identified. nih.govhivglasgow.org Structural studies of these resistant variants are providing crucial insights for designing second-generation inhibitors that can overcome these mutations. nih.govnih.gov

Table 2: Potency and Resistance of Select Next-Generation HIV-1 Capsid Inhibitors

Inhibitor Mechanism of Action Potency (EC50) Key Resistance Mutations Reference(s)
Lenacapavir (GS-6207) Binds to the NTD-CTD interface, disrupting multiple lifecycle stages. 105 pM (MT-4 cells) Q67H, N74D mdpi.comnih.gov
GS-CA1 Binds to the same site as Lenacapavir, interfering with capsid function. 140 pM (PBMCs) N/A nih.gov
PF-3450074 (PF74) Binds to the NTD-CTD interface, affecting uncoating and assembly. Low micromolar range N/A mdpi.complos.org
ACAi-028 Targets a novel hydrophobic pocket in the CA-NTD, inhibiting early replication stages. N/A N/A mdpi.com

Exploration of Undiscovered Capsid Binding Pockets and Novel Mechanistic Pathways

The discovery of new binding sites on the HIV-1 capsid is a key strategy for developing inhibitors with novel mechanisms of action and improved resistance profiles. plos.org While many inhibitors, like lenacapavir and PF-74, target the well-characterized "FG-binding pocket" at the NTD-CTD interface, researchers are actively seeking other druggable sites. nih.govnih.gov

The exploration of novel mechanistic pathways is also a critical area of research. For example, the compound H27 was identified through in silico screening and appears to work by a novel mechanism, specifically blocking the nuclear import of the viral capsid without affecting assembly or disassembly. embopress.org This inhibitor is thought to prevent the capsid from engaging with components of the nuclear pore complex machinery. embopress.org

Table 3: Novel Binding Pockets and Mechanisms of HIV-1 Capsid Inhibitors

Inhibitor/Compound Class Binding Pocket/Target Site Mechanism of Action Reference(s)
PF-3450074 Novel pocket in the N-terminal domain Affects viral uncoating and assembly plos.org
ACAi-028 Novel hydrophobic pocket in the CA-NTD Inhibits early-stage replication mdpi.com
I-XW-053 NTD-NTD interface Blocks the interface between capsid NTDs acs.org
H27 Multiple low-affinity contacts on assembled capsid Specifically blocks HIV-1 nuclear import embopress.org

Development of Innovative Methodologies for Studying Capsid-Host Factor Dynamics In Vitro and In Situ

Understanding the intricate interactions between the HIV-1 capsid and host cellular factors is essential for elucidating the viral lifecycle and for developing effective capsid-targeted therapies. nih.govnih.gov Researchers are employing a range of innovative techniques to study these dynamics.

In vitro methods allow for the detailed biochemical and structural analysis of these interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level details of how inhibitors and host factors bind to the capsid. wipo.intnih.gov Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful tools for visualizing intact capsids and their interactions with host components. nih.govbiorxiv.org For instance, a combination of cryo-ET and single-particle analysis has been used to determine high-resolution structures of the capsid lattice. biorxiv.org

In situ studies, which examine these processes within the context of a living cell, are crucial for understanding the physiological relevance of these interactions. The development of RNA interference (RNAi) and CRISPR-Cas9 technologies has enabled researchers to deplete specific host factors and assess their impact on HIV-1 replication. nih.gov Correlative in situ cryo-ET has provided direct evidence of capsid remodeling within the nuclear pore complex during nuclear import. biorxiv.org Furthermore, advanced live-cell imaging techniques, using fluorescently labeled capsid proteins, allow for the real-time tracking of single HIV-1 uncoating events within the cytoplasm and nucleus of living cells. acs.org

Table 4: Methodologies for Studying Capsid-Host Factor Dynamics

Methodology Type Application in Capsid Research Reference(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy In Vitro Confirms direct interaction of inhibitors with the capsid C-terminal domain. wipo.intnih.gov
X-ray Crystallography In Vitro Determines high-resolution co-crystal structures of inhibitors bound to the capsid. plos.orgnih.gov
Cryo-Electron Microscopy (Cryo-EM) / Tomography (Cryo-ET) In Vitro / In Situ Visualizes the structure of the capsid lattice and its interaction with host factors and inhibitors. nih.govbiorxiv.orgbiorxiv.org
RNA interference (RNAi) / CRISPR-Cas9 In Situ Depletes specific host factors to study their role in HIV-1 replication. nih.gov
Live-Cell Imaging with Fluorescent Labeling In Situ Tracks the dynamics of single HIV-1 capsid uncoating events in real-time. acs.org

Identification of Research Gaps and Future Avenues for Comprehensive Capsid-Targeted Therapeutic Development

Despite significant progress, several research gaps and challenges remain in the development of capsid-targeted therapies. mdpi.com Addressing these will be crucial for the future of this therapeutic strategy.

One major challenge is the emergence of drug resistance. nih.govmdpi.com While capsid inhibitors generally have a high barrier to resistance, mutations can arise, as seen with lenacapavir. nih.gov Future research must focus on developing second-generation inhibitors with improved activity against known resistant variants and a higher genetic barrier to the development of new resistance. nih.govnih.gov

Another gap is the complete understanding of the capsid uncoating process—when, where, and how it occurs remains a subject of debate. mdpi.com A more detailed mechanistic understanding of uncoating and the role of host factors will inform the design of inhibitors that can more effectively disrupt this critical step. nih.govmdpi.com

Discrepancies between in vitro models and the in vivo environment also present a challenge. mdpi.com Future work should aim to develop more physiologically relevant models to better predict the efficacy and behavior of capsid inhibitors in patients.

Future avenues for research include:

Exploring combination therapies: Combining capsid inhibitors with other classes of antiretroviral drugs, such as islatravir, bictegravir (B606109), and tenofovir, could lead to more potent and durable treatment regimens. mdpi.com

Developing long-acting formulations: The success of the long-acting injectable formulation of lenacapavir highlights the potential for developing other long-acting capsid inhibitors to improve patient adherence. mdpi.comnatap.org

Targeting capsid-host factor interactions: A deeper understanding of the complex interplay between the capsid and host factors will open up new therapeutic targets and strategies. nih.govnews-medical.net

常见问题

Q. What are the primary mechanisms by which HIV-1 capsid inhibitors disrupt viral replication?

HIV-1 capsid inhibitors target the viral capsid protein (CA) to interfere with both early (uncoating) and late (assembly) stages of replication. For example, lenacapavir (LEN) binds to the N-terminal domain (NTD) of CA, stabilizing the capsid lattice in a way that prevents reverse transcription during uncoating and disrupts proper virion maturation during assembly . Mechanistic studies employ in vitro capsid assembly assays (e.g., recombinant CA oligomerization) and cell-based infectivity assays to quantify inhibition of viral replication (EC₅₀ values typically <10 nM for clinical candidates) .

Q. Which experimental models are most suitable for evaluating HIV-1 capsid inhibitors in basic research?

  • In vitro models : Recombinant CA protein assembly assays using techniques like sedimentation velocity or fluorescence polarization to measure inhibitor binding .
  • Cell-based models : MT-4 or TZM-bl cells infected with HIV-1 strains (wild-type or drug-resistant variants) to assess antiviral activity and cytotoxicity .
  • Animal models : Humanized mice with engrafted CD4+ T cells, used to study pharmacokinetics and long-acting efficacy (e.g., GS-CA1 showed sustained suppression for >24 weeks) .

Q. How do structural biology techniques inform the design of HIV-1 capsid inhibitors?

High-resolution X-ray crystallography and cryo-EM reveal binding interfaces between inhibitors and CA. For example, PF74 binds a hydrophobic pocket in the CA NTD, while benzimidazole-based inhibitors target a distinct site at the helical bundle apex . NMR spectroscopy (e.g., ¹H-¹⁵N HSQC) maps conformational changes in CA upon inhibitor binding, aiding in rational drug optimization .

Q. What are the key challenges in assessing capsid inhibitor efficacy across HIV-1 subtypes?

Natural CA polymorphisms (e.g., Q67H, K70R) in clinical isolates can reduce inhibitor binding. Resistance profiling involves site-directed mutagenesis followed by antiviral activity assays and structural validation . For example, LEN retains potency against common CA mutants (e.g., N74D) due to its multi-helix binding mode .

Advanced Research Questions

Q. How can computational methods like free energy perturbation (FEP) improve inhibitor design?

FEP-guided molecular dynamics (MD) predicts binding affinities of CA inhibitors by simulating ligand-protein interactions. For instance, FEP identified stabilizing interactions between acylurea-based inhibitors and Arg55/Asn102 residues in cyclophilin A (CypA), a host factor critical for HIV-1 replication. This approach optimizes lead compounds with nanomolar potency .

Q. What strategies address resistance mutations in capsid inhibitors?

  • Multi-target inhibitors : Compounds like GSK878 disrupt both capsid assembly and integration site selection, reducing escape pathways .
  • Combination therapies : Pairing capsid inhibitors with reverse transcriptase or integrase inhibitors minimizes resistance risk .
  • Structural redundancy : Targeting conserved CA regions (e.g., inter-protomer interfaces) mitigates polymorphism-driven resistance .

Q. How do discrepancies between in vitro and in vivo capsid stability studies arise?

In vitro assays (e.g., CA disassembly with IP₆) may overestimate capsid stability compared to in vivo conditions due to lack of host factors (e.g., CypA). Biophysical assays (e.g., differential scanning fluorimetry) and single-particle tracking in live cells reconcile these differences by quantifying capsid rigidity under physiological conditions .

Q. What role do host-pathogen interactions play in capsid inhibitor mechanisms?

CypA binding to CA modulates capsid uncoating and nuclear import. Inhibitors like cyclosporine analogs block CypA-CA interactions, synergizing with capsid-targeted drugs. Dual-action inhibitors disrupting both CA-CypA and CA-CA interfaces are under exploration .

Q. How can capsid inhibitors be optimized for long-acting formulations?

Structural modifications (e.g., halogenation, lipophilic side chains) enhance metabolic stability and tissue penetration. For example, LEN ’s trifluoromethyl group extends half-life to 30–40 days, enabling twice-yearly dosing . Pharmacokinetic studies in humanized mice and primates validate sustained release profiles .

Q. What advanced techniques resolve capsid-inhibitor dynamics at atomic resolution?

All-atom MD simulations (>100 million atoms) model full capsid-inhibitor complexes, identifying mechanical weaknesses (e.g., pentamer-hexamer flexibility). Time-resolved cryo-EM captures transient assembly intermediates, revealing how inhibitors like PF74 alter capsid curvature .

Data Highlights

InhibitorTarget SiteEC₅₀ (nM)Key Resistance MutationsReference
LenacapavirCA NTD (multi-helix)0.2–0.5M66I, N74D
PF74CA NTD (hydrophobic pocket)2.5Q67H, K70R
GS-CA1CA inter-protomer0.3H87Q, L56I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。